2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione
Overview
Description
2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione is a complex organic compound that features a unique structure combining a furan ring, an indene-1,3-dione moiety, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Halogenation: The phenyl ring is halogenated using reagents such as bromine and chlorine in the presence of catalysts.
Condensation Reaction: The halogenated furan derivative is then condensed with indene-1,3-dione under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways. Specific pathways involved include:
Signal Transduction: Modulation of signaling pathways that regulate cell growth and apoptosis.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione: shares structural similarities with other halogenated furan derivatives and indene-1,3-dione compounds.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities and applications.
Uniqueness
- The unique combination of a halogenated phenyl group, furan ring, and indene-1,3-dione moiety in this compound provides distinct chemical properties and biological activities that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrClO3/c21-16-7-5-11(9-17(16)22)18-8-6-12(25-18)10-15-19(23)13-3-1-2-4-14(13)20(15)24/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYVVVJJHNAKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Br)Cl)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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